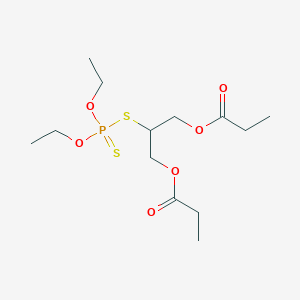
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate, also known as DEPTSP, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
Wirkmechanismus
The mechanism of action of (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of bacteria, fungi, viruses, and cancer cells.
Biochemical and Physiological Effects:
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has also been shown to reduce inflammation and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate in lab experiments is its versatility. It can be used in a range of applications, from antibacterial studies to cancer research. However, one limitation is that (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate is a relatively new compound, and more research is needed to fully understand its properties and potential uses.
Zukünftige Richtungen
There are several future directions for research on (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate. One area of interest is its potential use in developing new antibiotics to combat antibiotic-resistant bacteria. (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has also shown promise in cancer research, and further studies could lead to the development of new cancer treatments. Additionally, research on the potential uses of (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate in other areas, such as agriculture and environmental science, could yield interesting results.
In conclusion, (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its versatility and potential for use in developing new antibiotics and cancer treatments make it an area of interest for future research.
Synthesemethoden
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate can be synthesized by reacting 3-mercaptopropionic acid with diethyl phosphite and thionyl chloride. The resulting product is then reacted with 3-chloro-2-hydroxypropyl acrylate to obtain (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate.
Wissenschaftliche Forschungsanwendungen
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has been studied for its potential use as a bioactive molecule in various applications. It has been shown to have antibacterial, antifungal, and antiviral properties. (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
19594-35-5 |
|---|---|
Produktname |
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate |
Molekularformel |
C13H25O6PS2 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(2-diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate |
InChI |
InChI=1S/C13H25O6PS2/c1-5-12(14)16-9-11(10-17-13(15)6-2)22-20(21,18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
RJDHZNOONXZYKJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCC(COC(=O)CC)SP(=S)(OCC)OCC |
Kanonische SMILES |
CCC(=O)OCC(COC(=O)CC)SP(=S)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)
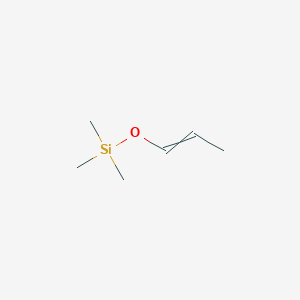
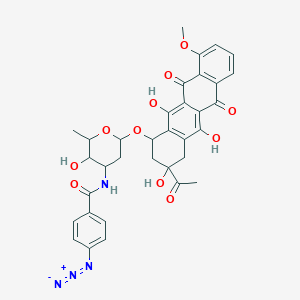
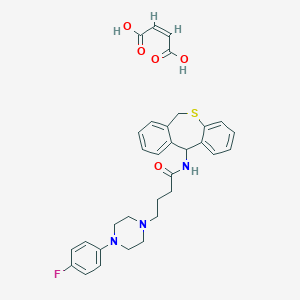
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
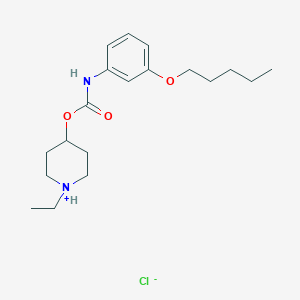

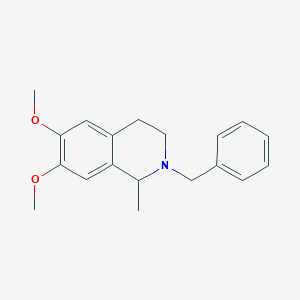
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)

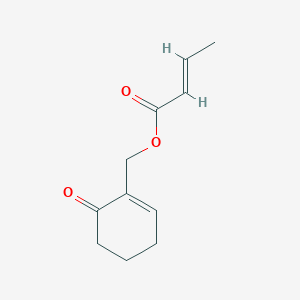
![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)